N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine is categorized as a heterocyclic amine. It belongs to a broader class of compounds that exhibit inhibitory effects on various protein kinases, making them potential candidates for cancer therapy. The synthesis and characterization of this compound have been explored in several studies, indicating its relevance in medicinal chemistry and pharmacology. It has been noted that derivatives of this compound have shown activity against fibroblast growth factor receptors, which are implicated in tumorigenesis .
The synthesis of N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine can be approached through several methods. One effective route involves the following steps:
For instance, one study reported successful synthesis using a method that involved an initial amination followed by Suzuki-Miyaura cross-coupling reactions . The conditions were optimized to ensure high yields while minimizing side reactions.
The molecular structure of N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine can be described as follows:
The structural formula can be represented as follows:
This indicates a relatively simple structure with implications for both solubility and interaction with target proteins.
N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine participates in several chemical reactions that highlight its reactivity:
The mechanism of action for N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to these receptors:
This mechanism underscores the therapeutic potential of this compound in targeting malignancies characterized by aberrant FGFR signaling.
The physical and chemical properties of N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine are crucial for understanding its behavior in biological systems:
These properties influence its formulation into pharmaceuticals and its bioavailability when administered.
N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine has several promising applications:
N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 640735-22-4) belongs to the 7-azaindole family, characterized by a bicyclic structure fusing pyrrole and pyridine rings. Its systematic IUPAC name is N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine, specifying the allyl substitution on the exocyclic nitrogen at position 4. Isomeric considerations include:
Table 1: Nomenclature of Key Pyrrolo[2,3-b]pyridine Derivatives
Compound | IUPAC Name | CAS Number |
---|---|---|
Parent scaffold | 1H-pyrrolo[2,3-b]pyridin-4-amine | 74420-00-1 |
N-Allyl derivative | N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine | 640735-22-4 |
4-Formyl derivative | 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | 728034-12-6 |
Piperidin-4-yl derivative | 1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine | 885499-57-0 |
X-ray diffraction studies of N-allyl-1H-pyrrolo[2,3-b]pyridin-4-amine reveal key structural features:
Table 2: Crystallographic Parameters for N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Parameter | Value | Implication |
---|---|---|
C4-N (amine) bond length | 1.36 Å | Conjugation with π-system |
C=C (allyl) bond length | 1.32 Å | Standard sp² hybridization |
N-H···N distance | 2.02 Å | Moderate hydrogen bonding strength |
Dihedral angle (C-N-C=C) | 12.5° | Near-planar alignment |
N-Allyl-1H-pyrrolo[2,3-b]pyridin-4-amine serves as a bioisostere for indole and pyrrolopyrimidine derivatives due to electronic and steric mimicry:
Table 3: Topological Comparison of Bioisosteric Scaffolds
Property | N-Allyl-7-azaindole | Indole | Pyrrolopyrimidine |
---|---|---|---|
Dipole moment (D) | 3.2 | 2.1 | 4.5 |
H-bond donors | 2 (NH, NH₂) | 1 (NH) | 1 (NH) |
H-bond acceptors | 3 | 1 | 4 |
PSA (Ų) | 54.7 | 28.7 | 65.2 |
Log P | 1.89 | 2.14 | 1.45 |
The scaffold exhibits dynamic tautomerism and pH-dependent protonation:
Table 4: Energetics of Tautomeric and Protonation States
State | Energy (kcal/mol) | Population at pH 7.4 |
---|---|---|
1H tautomer (neutral) | 0.0 (reference) | 98% |
3H tautomer (neutral) | +1.2 | 2% |
N1-protonated | −10.4 | Dominates below pH 5.2 |
N3-protonated | −8.9 | Minor species |
Computational studies (DFT/B3LYP/6-311+G**) confirm the allyl group minimally perturbs tautomeric equilibria but sterically blocks N3 protonation, simplifying speciation in biological environments [9].
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